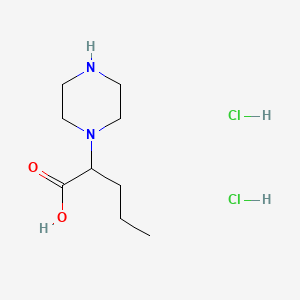
2-(Piperazin-1-yl)pentanoic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Piperazin-1-yl)pentanoic acid dihydrochloride is a chemical compound that contains a piperazine ring, a five-carbon aliphatic chain, and a carboxylic acid group, with two hydrochloride ions to balance the charge. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Piperazin-1-yl)pentanoic acid dihydrochloride typically involves the reaction of piperazine with pentanoic acid in the presence of a suitable coupling agent. The reaction conditions may include the use of a dehydrating agent to facilitate the formation of the amide bond between the piperazine and pentanoic acid. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: 2-(Piperazin-1-yl)pentanoic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents onto the piperazine ring or the aliphatic chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Derivatives with carboxylic acid, aldehyde, or ketone groups.
Reduction Products: Derivatives with reduced functional groups.
Substitution Products: Compounds with new substituents on the piperazine ring or aliphatic chain.
Scientific Research Applications
2-(Piperazin-1-yl)pentanoic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in biological studies to investigate the effects of piperazine derivatives on various biological systems.
Industry: The compound can be used in the production of materials with specific chemical properties.
Mechanism of Action
The mechanism by which 2-(Piperazin-1-yl)pentanoic acid dihydrochloride exerts its effects depends on its molecular targets and pathways. The compound may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism of action would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
2-(Piperazin-1-yl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pentanoic acid group.
2-(Piperazin-1-yl)benzothiazole: Contains a benzothiazole ring attached to the piperazine ring.
Uniqueness: 2-(Piperazin-1-yl)pentanoic acid dihydrochloride is unique due to its combination of a piperazine ring, a five-carbon aliphatic chain, and a carboxylic acid group
Properties
Molecular Formula |
C9H20Cl2N2O2 |
|---|---|
Molecular Weight |
259.17 g/mol |
IUPAC Name |
2-piperazin-1-ylpentanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H18N2O2.2ClH/c1-2-3-8(9(12)13)11-6-4-10-5-7-11;;/h8,10H,2-7H2,1H3,(H,12,13);2*1H |
InChI Key |
UMMLACXSIBBFQD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)N1CCNCC1.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















